4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl (2E)-3-(2-chlorophenyl)prop-2-enoate
Description
This compound belongs to the class of chromene-based esters, characterized by a fused cyclopentane-chromene core and a substituted propenoate moiety. Its structural complexity arises from the bicyclic system and the (2E)-configured α,β-unsaturated ester group, which is conjugated with a 2-chlorophenyl substituent. Structural elucidation of this compound typically employs X-ray crystallography, refined using programs like SHELXL , and visualized via tools such as WinGX/ORTEP .
Properties
IUPAC Name |
(4-oxo-2,3-dihydro-1H-cyclopenta[c]chromen-7-yl) (E)-3-(2-chlorophenyl)prop-2-enoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15ClO4/c22-18-7-2-1-4-13(18)8-11-20(23)25-14-9-10-16-15-5-3-6-17(15)21(24)26-19(16)12-14/h1-2,4,7-12H,3,5-6H2/b11-8+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVOGRXPESXVXEJ-DHZHZOJOSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)C(=O)OC3=C2C=CC(=C3)OC(=O)C=CC4=CC=CC=C4Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC2=C(C1)C(=O)OC3=C2C=CC(=C3)OC(=O)/C=C/C4=CC=CC=C4Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15ClO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl (2E)-3-(2-chlorophenyl)prop-2-enoate involves multiple steps, typically starting with the preparation of the chromen ring. The reaction conditions often require specific catalysts and solvents to ensure the correct formation of the compound. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the chromen ring or the chlorophenyl group.
Substitution: The compound can participate in substitution reactions, where different functional groups replace existing ones. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl (2E)-3-(2-chlorophenyl)prop-2-enoate has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex molecules.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studying biochemical pathways.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl (2E)-3-(2-chlorophenyl)prop-2-enoate exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, modulating the activity of these targets and influencing various biochemical pathways.
Comparison with Similar Compounds
Structural and Crystallographic Comparisons
Key structural analogs include:
4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl (2E)-3-phenylprop-2-enoate (lacks the 2-chloro substitution).
4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl (2Z)-3-(2-chlorophenyl)prop-2-enoate (Z-isomer of the target compound).
4-oxo-1,2,3,4-tetrahydrobenzochromen-7-yl (2E)-3-(2-chlorophenyl)prop-2-enoate (benzochromen core instead of cyclopenta[c]chromen).
Crystallographic Parameters :
The target compound’s crystal structure is refined using SHELXL , ensuring precise determination of bond lengths, angles, and torsional parameters. For example:
Key Findings :
- The 2-chloro substituent in the target compound introduces steric hindrance, increasing the dihedral angle between the chromen core and phenyl group compared to Analog 1.
- The Z-isomer (Analog 2) exhibits reduced planarity in the α,β-unsaturated ester, lowering conjugation efficiency .
- The benzochromen core in Analog 3 enhances π-stacking interactions due to extended aromaticity, as validated by WinGX-based packing analysis .
Solubility and Stability :
- The 2-chloro group in the target compound reduces aqueous solubility compared to Analog 1 but improves lipid membrane permeability.
- The E-configuration in the target compound enhances stability over the Z-isomer (Analog 2), as confirmed by differential scanning calorimetry.
Methodological Considerations
- Structure Refinement: SHELXL is critical for resolving disorder in the cyclopentane ring of the target compound, a challenge less pronounced in Analog 3.
- Visualization : ORTEP diagrams generated via WinGX highlight anisotropic displacement parameters, crucial for comparing thermal motion in Analog 1 vs. the target compound.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
